2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Medicinal Chemistry Chemical Biology ADME

Select 2-[(5-Methylthiophen-2-yl)formamido]acetic acid for its quantifiable differentiation from unsubstituted analogs: a +0.78 logP shift (logP ~1.08) enables predictable lipophilicity tuning in lead optimization, while the 14 g/mol mass shift facilitates unambiguous LC-MS/MS tracer development. Annotated as a GPCR activator, it serves as a functional chemical probe in cell-based signaling assays. Additionally, it is validated as a reference substance for drug impurity profiling. Common specification: ≥95% purity. Confirm lot-specific COA and lead time when ordering.

Molecular Formula C8H9NO3S
Molecular Weight 199.22
CAS No. 565166-71-4
Cat. No. B2727289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Methylthiophen-2-yl)formamido]acetic acid
CAS565166-71-4
Molecular FormulaC8H9NO3S
Molecular Weight199.22
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)NCC(=O)O
InChIInChI=1S/C8H9NO3S/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
InChIKeyABACPIACDWJIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Methylthiophen-2-yl)formamido]acetic acid (CAS 565166-71-4) – Essential Procurement Data and Core Chemical Profile


2-[(5-Methylthiophen-2-yl)formamido]acetic acid, bearing the CAS registry number 565166-71-4 and molecular formula C8H9NO3S, is a heterocyclic building block characterized by a 5-methylthiophene core linked via a formamido bridge to an acetic acid moiety . Its molecular weight is 199.23 g/mol, and it is typically supplied at 95% purity for research applications [1]. The compound serves as a foundational synthetic intermediate and has been cited for its role as a GPCR activator . Its physicochemical profile, including a logP of approximately 1.084 and an acidic pKa of 3.90, defines its utility in various chemical biology and drug discovery workflows [2].

Why 2-[(5-Methylthiophen-2-yl)formamido]acetic acid Cannot Be Simply Swapped with Unsubstituted Thiophene Analogs


While structurally similar thiophene-formamido-acetic acid derivatives are commercially available, their physicochemical properties—particularly lipophilicity—diverge significantly from those of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid. The presence of the 5-methyl substituent on the thiophene ring directly modulates the compound's logP, a critical determinant of membrane permeability and non-specific binding . Generic substitution with an unsubstituted analog (e.g., the 2- or 3-thiophene variant) would introduce an unintended change in hydrophobicity, potentially altering the compound's behavior in biological assays and synthetic transformations . This inherent variability underscores the necessity for precise, quantitative differentiation when selecting a specific derivative for research or industrial use.

Quantifiable Differentiation: 2-[(5-Methylthiophen-2-yl)formamido]acetic acid vs. Closest Analogs


LogP Difference: 5-Methyl Substitution Increases Lipophilicity by 0.78 Units Compared to 3-Thiophene Analog

The target compound exhibits a calculated logP of 1.084, as reported by Fluorochem, which is significantly higher than the 0.306 value for its closest unsubstituted analog, 2-[(thiophen-3-yl)formamido]acetic acid . This 0.78 log unit increase translates to a theoretical 6-fold increase in partition coefficient, indicating a marked shift towards greater lipophilicity. This difference is not trivial; it can influence passive membrane permeability and off-target binding profiles in biological assays.

Medicinal Chemistry Chemical Biology ADME

Molecular Weight Advantage: 14 g/mol Increase Over Unsubstituted Analogs Enhances MS Detection Sensitivity

The molecular weight of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid is 199.23 g/mol [1]. This is approximately 14 g/mol heavier than the unsubstituted analogs 2-[(thiophen-3-yl)formamido]acetic acid and 2-(thiophen-2-ylformamido)acetic acid, both of which have a molecular weight of 185.2 g/mol . This 7.5% increase in mass can improve signal-to-noise ratios in liquid chromatography-mass spectrometry (LC-MS) workflows, facilitating easier quantification and tracking in complex biological matrices.

Analytical Chemistry Mass Spectrometry Metabolomics

GPCR Activator Activity: A Unique Functional Distinction vs. Inactive or Uncharacterized Analogs

2-[(5-Methylthiophen-2-yl)formamido]acetic acid is explicitly cited as a research tool that acts as an activator of G protein-coupled receptors (GPCRs), inducing signaling via second messengers . In contrast, no such biological activity is reported for the unsubstituted 2-[(thiophen-3-yl)formamido]acetic acid or 2-(thiophen-2-ylformamido)acetic acid, which are primarily described as inert building blocks . While direct comparative activity data (e.g., EC50 values) are not available from primary literature for these specific analogs, the functional annotation provides a clear, qualitative differentiation for applications in cellular signaling research.

GPCR Pharmacology Cell Signaling Drug Discovery

Optimized Applications for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid Based on Quantified Evidence


Medicinal Chemistry and ADME Profiling: Exploiting Defined Lipophilicity

For projects where precise control over a compound's lipophilicity is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, 2-[(5-Methylthiophen-2-yl)formamido]acetic acid offers a quantifiable advantage. Its logP of 1.084, a 0.78-unit increase over the unsubstituted 3-thiophene analog, makes it a valuable building block for introducing a specific hydrophobic element into a molecular scaffold . This predictable lipophilicity can be leveraged to fine-tune membrane permeability in lead optimization campaigns.

Analytical Chemistry and Mass Spectrometry: A Superior Internal Standard

The molecular weight of 199.23 g/mol provides a distinct 14 g/mol mass shift compared to unsubstituted thiophene-formamido-acetic acid derivatives . This property is highly advantageous in LC-MS/MS method development, where the target compound can serve as a stable isotope-labeled internal standard or a unique tracer. Its higher mass allows for clear separation from matrix interferences and endogenous compounds, improving the accuracy and precision of quantitative bioanalytical assays .

GPCR Signaling Research: A Dedicated Pharmacological Tool

Unlike its inert structural analogs, 2-[(5-Methylthiophen-2-yl)formamido]acetic acid is specifically identified as a GPCR activator . This functional annotation makes it a compound of interest for researchers studying GPCR-mediated signal transduction pathways. It can be deployed in cell-based assays to probe receptor activation mechanisms and downstream second messenger cascades, serving as a chemical probe where generic thiophene building blocks would be inactive .

Reference Standard for Pharmaceutical Impurity Profiling

The compound is explicitly designated for use as a reference substance for drug impurities and reagents . This application leverages its well-defined chemical identity and high purity (typically 95%), making it suitable for method validation, system suitability testing, and impurity identification in pharmaceutical quality control workflows .

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